N-(4-Nitrobenzoyl)-beta-alanine
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Overview
Description
“N-(4-Nitrobenzoyl)-beta-alanine” is a chemical compound with the molecular formula C10H10N2O5 . It is a crystal in form and has a molecular weight of 238.20 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula O2NC6H4CONHCH2CH2CO2H . The compound has a molecular weight of 238.20 .Physical And Chemical Properties Analysis
“this compound” is a crystal in form . It has a melting point of 165°C . The compound has a molecular weight of 238.20 and a purity/analysis method of >98.0% (HPLC,T) .Scientific Research Applications
LC-MS/MS Study of Degradation Processes
A study by Barchańska et al. (2019) focused on the degradation processes of nitisinone and its by-products using LC-MS/MS. While nitisinone (NTBC) differs structurally from N-(4-Nitrobenzoyl)-beta-alanine, insights into NTBC's stability and degradation products under various conditions provide a framework for understanding the behavior of similar compounds in pharmaceutical and environmental contexts (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).
Beta-Alanine in Plants and Exercise Performance
Research by Parthasarathy, Savka, and Hudson (2019) on the synthesis and role of beta-alanine in plants highlights its involvement in various biological processes, including stress response and ethylene production. This indicates potential research applications of beta-alanine and its derivatives in studying plant physiology and biochemistry (Parthasarathy, Savka, & Hudson, 2019).
Blancquaert, Everaert, and Derave (2015) review beta-alanine supplementation's ergogenic effects, demonstrating its role in augmenting muscle carnosine content and improving exercise performance. Such studies provide a foundation for exploring related compounds' potential in enhancing physical performance and health (Blancquaert, Everaert, & Derave, 2015).
Safety and Hazards
“N-(4-Nitrobenzoyl)-beta-alanine” is used for R&D purposes and is not intended for medicinal or household use . In case of skin contact, it is advised to wash off with soap and plenty of water . If inhaled, the victim should be moved into fresh air . If swallowed, it is advised not to induce vomiting and to rinse the mouth with water .
Mechanism of Action
Target of Action
N-(4-Nitrobenzoyl)-beta-alanine primarily targets serine proteases . These enzymes play a crucial role in various biological processes, including digestion, immune response, blood coagulation, and cell signaling .
Mode of Action
The compound interacts with its targets through a time-dependent irreversible inactivation . This interaction is facilitated if the peptidyl residue of the compound can be recognized by the enzyme as a substrate .
Biochemical Pathways
For instance, it may affect the digestion process, immune response, and cell signaling pathways .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effect on serine proteases . By inhibiting these enzymes, the compound can potentially influence various biological processes where these enzymes play a role.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the solvent used for crystallization can affect the recognition of the compound by its target enzymes . Moreover, the temperature at which samples for crystallization are prepared can influence the efficiency of racemic resolution .
Properties
IUPAC Name |
3-[(4-nitrobenzoyl)amino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O5/c13-9(14)5-6-11-10(15)7-1-3-8(4-2-7)12(16)17/h1-4H,5-6H2,(H,11,15)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTLZWITKYGYDN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCC(=O)O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70343673 |
Source
|
Record name | N-(4-Nitrobenzoyl)-beta-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70343673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59642-21-6 |
Source
|
Record name | N-(4-Nitrobenzoyl)-β-alanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59642-21-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Nitrobenzoyl)-beta-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70343673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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